molecular formula C12H15NO2 B11894294 Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate

Katalognummer: B11894294
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: LNBNESVEEVVAAW-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a pyrrolidine ring attached to a benzoate ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate typically involves the esterification of 4-[(2S)-pyrrolidin-2-YL]benzoic acid with methanol. This reaction is often catalyzed by strong acids such as sulfuric acid or hydrochloric acid . The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst until the esterification is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols .

Wissenschaftliche Forschungsanwendungen

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with biological targets such as enzymes or receptors. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate is unique due to its specific stereochemistry and the presence of the pyrrolidine ring, which can impart different biological activities compared to its analogs. This makes it a valuable compound for research and development in various fields .

Eigenschaften

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

methyl 4-[(2S)-pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3/t11-/m0/s1

InChI-Schlüssel

LNBNESVEEVVAAW-NSHDSACASA-N

Isomerische SMILES

COC(=O)C1=CC=C(C=C1)[C@@H]2CCCN2

Kanonische SMILES

COC(=O)C1=CC=C(C=C1)C2CCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.